molecular formula C10H10N2O2 B11909097 3-(1H-Indazol-6-YL)propanoic acid CAS No. 885271-23-8

3-(1H-Indazol-6-YL)propanoic acid

Cat. No.: B11909097
CAS No.: 885271-23-8
M. Wt: 190.20 g/mol
InChI Key: CVRGUMPECSUQDI-UHFFFAOYSA-N
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Description

3-(1H-Indazol-6-YL)propanoic acid: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of an indazole ring attached to a propanoic acid moiety, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indazol-6-YL)propanoic acid can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by cyclization to form the indazole ring . Another approach includes the use of Cu(OAc)2 as a catalyst for N-N bond formation, employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Indazol-6-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the indazole ring, where electrophilic or nucleophilic reagents replace specific hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Biology: The compound exhibits biological activities such as anti-inflammatory and antimicrobial properties, making it a candidate for drug development .

Medicine: Research has shown that indazole derivatives, including 3-(1H-Indazol-6-YL)propanoic acid, have potential anticancer and antihypertensive effects .

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

Comparison with Similar Compounds

  • 1H-Indazole-5-propanoic acid
  • 1H-Indazole-4-acetic acid
  • 1H-Indazole-3-propanoic acid

Comparison: 3-(1H-Indazol-6-YL)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. Compared to other indazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design and development .

Properties

CAS No.

885271-23-8

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(1H-indazol-6-yl)propanoic acid

InChI

InChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-8-6-11-12-9(8)5-7/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14)

InChI Key

CVRGUMPECSUQDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCC(=O)O)NN=C2

Origin of Product

United States

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